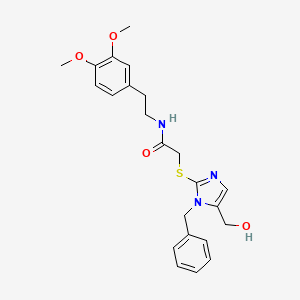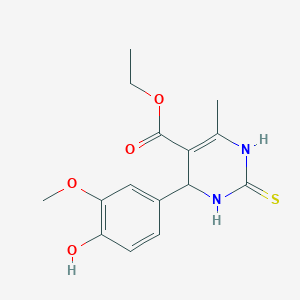
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a paper describes the use of naturally abundant vanillin as a starting material for synthesizing a biologically important chemical structure 3,4-dihydropyrimidinone . The reaction was undertaken in one step following a multi-component reaction (MCR). After purification under flash column chromatography in ethyl acetate-hexane, a white solid of 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was obtained in 67% yield .Molecular Structure Analysis
The molecular structure of related compounds such as Ethyl 4-hydroxy-3-methoxyphenylacetate and Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate have been analyzed. These compounds have a molecular formula of C11H14O4 and C12H16O4 respectively . The 3D structure of these compounds can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Ethyl 4-hydroxy-3-methoxyphenylacetate and Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate have been analyzed. These compounds have a molecular formula of C11H14O4 and C12H16O4 respectively .Aplicaciones Científicas De Investigación
HIV-1 Vaccine Development
The gp120 protein is a critical component of the Human Immunodeficiency Virus type 1 (HIV-1). Researchers have explored using gp120 epitopes for vaccine development. In silico methods, including bioinformatic epitope prediction tools, molecular docking, and molecular dynamics simulations, have been employed to identify potential immunogenic peptides. The resulting vaccine construct, consisting of 315 amino acids, shows promise as an HIV-1 prophylactic vaccine. It can activate both B cells and T cells, leading to the release of IgA and IgG antibodies .
Antibody Detection Assays
Antibodies targeting gp120 are essential for detecting HIV-1 infections. These antibodies can be used in various scientific applications, including enzyme-linked immunosorbent assays (ELISA), Western blot, and immunohistochemistry. Researchers have developed polyclonal, monoclonal, and recombinant monoclonal antibodies against gp120 .
Neurological Implications
Studies have revealed that gp120 plays a dual role in HIV-associated neurocognitive disorders (HANDs). On one hand, it induces neuronal apoptosis, synaptic dysfunction, and dendrite damage. On the other hand, it triggers immune activation, leading to the production of neurotoxic molecules and inflammasome-dependent pyroptosis. Understanding gp120’s impact on neuronal function is crucial for managing HANDs .
Viral Entry Mechanisms
Gp120 facilitates HIV entry into host cells by interacting with CD4 receptors and co-receptors (such as CCR5 or CXCR4). Investigating gp120’s interaction with T cells sheds light on viral persistence and immune responses. Beyond its role in initial infection, gp120 may influence the ongoing immune response to HIV .
Amyloid Formation
Gp120-derived amyloidogenic peptides can form amyloid fibrils. These fibrils may contribute to HIV pathogenesis and impact disease progression. Further research is needed to understand the implications of gp120 amyloid formation .
Toll-Like Receptor Activation
In silico analysis suggests that the modeled gp120 protein can interact with Toll-like receptors (TLRs). TLR activation is crucial for innate immune responses. Investigating how gp120 engages with TLRs could provide insights into antiviral defense mechanisms .
Mecanismo De Acción
Target of Action
The primary target of gp120-IN-1, also known as “ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate” or “ETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE” or “Oprea1_375453”, is the gp120 protein of the Human Immunodeficiency Virus (HIV)^ . This protein plays a crucial role in the entry of the virus into host cells by binding to the CD4 receptor and a co-receptor (CCR5 or CXCR4) on the target cells^ .
Mode of Action
gp120-IN-1 interacts with its target, the gp120 protein, by inhibiting the binding of the monomeric YU2 gp120 to both sCD4 and 17b^ . This interaction blocks the attachment of HIV gp120 to either the CD4 T cell receptor or the CCR5/CXCR4 co-receptors, thereby preventing the entry of the virus into the host cells^ .
Biochemical Pathways
The action of gp120-IN-1 affects several biochemical pathways. The gp120 protein is involved in the viral entry process, which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes^ . By inhibiting the binding of gp120 to its receptors, gp120-IN-1 disrupts these pathways and prevents the virus from entering the host cells.
Result of Action
The primary result of the action of gp120-IN-1 is the prevention of HIV entry into host cells. By inhibiting the binding of gp120 to its receptors, gp120-IN-1 prevents the virus from entering the host cells, thereby reducing the infectivity of the virus^ . Additionally, gp120-IN-1 may also induce synaptic pathology followed by neuronal cell death, leading to a decrease in synaptic plasticity^ .
Action Environment
The efficacy and stability of gp120-IN-1 can be influenced by various environmental factors. For instance, system-level differences in the immune response of different brain regions need to be considered when developing treatment for HIV-associated neurocognitive disorder (HAND)^
Propiedades
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLULCMFZZNMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
Q & A
Q1: What is the role of gp120 in HIV-1 infection?
A1: The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells. It mediates the initial attachment to the CD4 receptor on the surface of CD4+ T lymphocytes [, , , ]. This binding triggers conformational changes in gp120, allowing it to interact with a co-receptor, typically CCR5 [, , ]. This interaction leads to the exposure of gp41, the other HIV-1 envelope glycoprotein, which mediates fusion of the viral and cellular membranes, enabling viral entry [, , ].
Q2: How does the conformational flexibility of gp120 contribute to HIV-1's ability to evade the immune system?
A2: gp120 is a highly dynamic protein that exists in various conformational states. This flexibility allows it to evade neutralizing antibodies by masking conserved epitopes in its unliganded state []. The closed conformation of unbound gp120 limits antibody accessibility, while CD4 binding induces an open conformation exposing vulnerable regions [, ]. This constant shifting of exposed epitopes makes it challenging for the immune system to mount an effective antibody response [].
Q3: Can you elaborate on the role of CCR5 in HIV-1 infection and how it interacts with gp120?
A3: CCR5 is a chemokine receptor that acts as a co-receptor for R5-tropic HIV-1 strains, which are prevalent during the early stages of infection [, ]. Following gp120 binding to CD4, gp120 undergoes conformational changes that expose its co-receptor binding site, allowing it to engage with CCR5 [, , ]. This interaction is crucial for viral entry, as it triggers the final steps of membrane fusion mediated by gp41 [].
Q4: How does HIV-1 exploit the conformational heterogeneity of CCR5 to escape chemokine inhibition?
A4: Research shows that gp120 does not discriminate between different CCR5 conformations while chemokines bind with varying affinities []. HIV-1 takes advantage of this by preferentially targeting CCR5 conformations that have lower affinity for chemokines, effectively evading their inhibitory effects and gaining entry into the cell [, ].
Q5: What are the challenges in developing an effective HIV-1 vaccine targeting gp120?
A5: The high genetic diversity of HIV-1 poses a significant challenge for vaccine development, as gp120 exhibits significant variation across different viral strains [, ]. This diversity results in a wide range of viral phenotypes and impacts sensitivity to antibody neutralization [, , ]. The modest efficacy observed in the RV144 Thai trial, which utilized a gp120-based vaccine, highlights the difficulty in eliciting broadly neutralizing antibodies against diverse HIV-1 strains [, , ].
Q6: What regions of gp120 are being explored as potential targets for HIV-1 vaccines and why?
A6: Several regions of gp120 are being investigated, including:
- V2 loop: The V2 loop has been identified as a potential target due to its interaction with the integrin α4β7, a receptor involved in virus capture and cell entry [].
- V3 loop: The V3 loop is another target, but its accessibility to neutralizing antibodies is hindered after CD4 binding []. Strategies focusing on optimally constrained V3 peptides aim to overcome this challenge [].
- C1/C2 region (Cluster A epitopes): These epitopes are targeted by antibodies capable of mediating antibody-dependent cellular cytotoxicity (ADCC) []. Immunogens like stabilized gp120 Inner Domain (ID2) aim to elicit high titers of these non-neutralizing antibodies that contribute to an effective Fc-effector response [].
Q7: What is the potential of using CD4-mimetic peptides in conjunction with V3-directed antibodies for HIV-1 treatment or prevention?
A7: CD4-mimetic peptides could enhance the efficacy of V3-directed antibodies by binding to gp120 and inducing conformational changes that expose the V3 loop, making it more accessible to these antibodies []. This synergistic approach shows promise for pre-exposure prophylaxis and treatment, particularly in individuals with high titers of V3-directed antibodies [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)
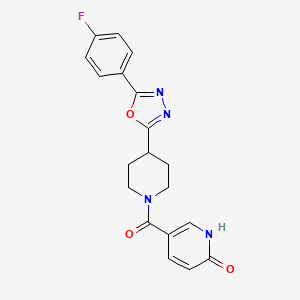
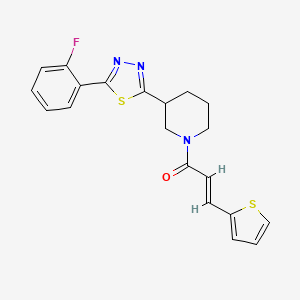
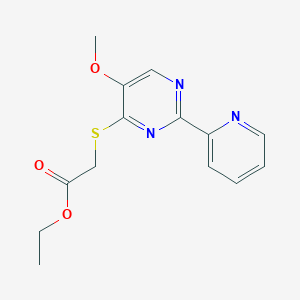
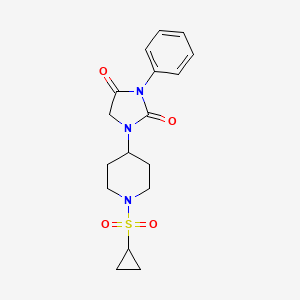
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)
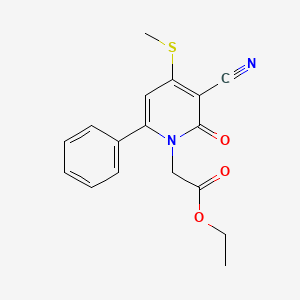
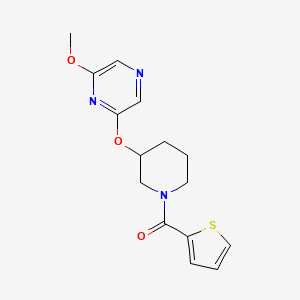

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
